A Technical Guide to the Dynamin Inhibitory Peptide (TFA Salt)
A Technical Guide to the Dynamin Inhibitory Peptide (TFA Salt)
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides an in-depth technical overview of the Dynamin Inhibitory Peptide, a crucial tool for researchers investigating cellular membrane dynamics. We will detail its core specifications, including its amino acid sequence and molecular weight, particularly concerning its common formulation as a trifluoroacetic acid (TFA) salt. The document elucidates the peptide's mechanism of action, provides validated, step-by-step protocols for its application in cell culture, and outlines methods for verifying its inhibitory effects. This whitepaper is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical framework for utilizing this peptide to dissect the role of dynamin in endocytosis and other cellular trafficking pathways.
Introduction: The Role of Dynamin in Cellular Function
Dynamin is a large GTPase enzyme essential for the fission of nascent vesicles from parent membranes.[1] This process is a cornerstone of clathrin-mediated endocytosis, a primary pathway for the internalization of nutrients, signaling receptors, and other macromolecules.[2] Dynamin polymerizes around the neck of a budding vesicle, and through a conformational change driven by GTP hydrolysis, it constricts and severs the membrane, releasing the vesicle into the cytoplasm.[3] Given its central role, the targeted inhibition of dynamin is a powerful strategy to study a multitude of cellular processes, including synaptic vesicle recycling, receptor internalization, and intracellular trafficking.[4][5]
The Dynamin Inhibitory Peptide is a synthetic peptide designed specifically for this purpose. It acts as a competitive antagonist, disrupting the protein-protein interactions necessary for dynamin's recruitment and function at the site of vesicle budding. This guide will focus on the practical and technical aspects of using this peptide as a high-specificity inhibitor in experimental systems.
Peptide Specifications and Formulation
A precise understanding of the inhibitor's physical and chemical properties is paramount for experimental reproducibility.
Amino Acid Sequence
The sequence of the Dynamin Inhibitory Peptide is a 10-amino acid chain derived from the C-terminal proline-rich domain (PRD) of dynamin itself.[6]
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Full Sequence: Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro
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Single-Letter Code: QVPSRPNRAP[6]
Molecular Weight and the TFA Salt
The molecular weight of the peptide is a critical parameter for preparing solutions of a specific molarity. Commercial preparations of this peptide are typically supplied as a trifluoroacetate (TFA) salt. This is a byproduct of the solid-phase synthesis and subsequent purification by reverse-phase HPLC, where TFA is a common ion-pairing agent.[7][8]
It is crucial to note that the presence of TFA counter-ions increases the overall mass of the product. Therefore, for precise molarity calculations, one must use the batch-specific molecular weight provided on the product's Certificate of Analysis (CoA), which accounts for the peptide, TFA, and any bound water.[9]
| Parameter | Value | Source |
| Amino Acid Sequence | QVPSRPNRAP | [6] |
| Chemical Formula (Peptide) | C47H80N18O14 | [6] |
| Molecular Weight (Peptide only) | ~1121.26 g/mol | [6][10] |
| Typical Purity | ≥95% (as determined by HPLC) | [9] |
| Supplied Form | Lyophilized powder (TFA salt) | [8][11] |
| Storage | Store at -20°C upon receipt | [9] |
Note: The exact molecular weight of the TFA salt form will be higher than the peptide alone and varies between batches. Always refer to the supplier's CoA for accurate calculations.[9]
Mechanism of Action: Competitive Inhibition of SH3 Domain Interaction
The efficacy of the Dynamin Inhibitory Peptide stems from its ability to competitively block a critical protein-protein interaction. Dynamin is recruited to the necks of clathrin-coated pits by binding to proteins containing Src homology 3 (SH3) domains, such as amphiphysin.[4][6] This interaction occurs between the proline-rich domain (PRD) of dynamin and the SH3 domain of its binding partner.
The QVPSRPNRAP sequence mimics a key binding motif within dynamin's PRD.[6] By introducing this peptide into the cell, it saturates the binding sites on SH3 domain-containing proteins. Consequently, endogenous dynamin cannot be efficiently recruited to the membrane, leading to the arrest of vesicle fission.[6]
Experimental Applications & Protocols
The primary application of this peptide is to acutely inhibit dynamin-dependent endocytosis. It must be introduced intracellularly to be effective, which can be achieved via microinjection, electroporation, or by using a cell-permeable version of the peptide (e.g., myristoylated). A common method to validate its effect is the transferrin uptake assay.[12]
Protocol: Inhibition of Transferrin Uptake
This protocol provides a framework for assessing the inhibition of clathrin-mediated endocytosis in cultured cells using the Dynamin Inhibitory Peptide.
Self-Validation System:
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Positive Control: Cells treated with vehicle (e.g., sterile water or buffer used for peptide dissolution). This shows the baseline level of endocytosis.
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Negative Control (Optional but Recommended): A scrambled version of the peptide sequence to ensure the observed effects are sequence-specific.
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Experimental Group: Cells treated with the Dynamin Inhibitory Peptide.
Materials:
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Adherent cells cultured on glass coverslips
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Dynamin Inhibitory Peptide (TFA salt)
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Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)
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Cell culture medium (serum-free for assay)
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Phosphate-Buffered Saline (PBS)
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Fixative (e.g., 4% Paraformaldehyde in PBS)
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Mounting medium with DAPI
Procedure:
-
Peptide Reconstitution: Carefully reconstitute the lyophilized peptide powder in sterile, nuclease-free water or an appropriate buffer to create a concentrated stock solution (e.g., 1-10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
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Cell Preparation: Plate cells on coverslips 24-48 hours prior to the experiment to achieve 60-80% confluency.
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Peptide Loading: Introduce the peptide into the cells using your chosen method (e.g., microinjection). If using a cell-permeable version, pre-incubate the cells with the peptide (typical concentrations range from 10-100 µM) for 30-60 minutes at 37°C.[6]
-
Serum Starvation: Wash cells twice with warm PBS and incubate in serum-free medium for 30 minutes at 37°C to remove any bound transferrin from serum.
-
Transferrin Pulse: Add pre-warmed serum-free medium containing fluorescently-labeled transferrin (typically 5-25 µg/mL) to all coverslips (Control and Experimental). Incubate for 5-15 minutes at 37°C to allow for internalization. Note: Incubation time may need optimization depending on the cell type.
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Stop and Strip: To stop endocytosis and remove non-internalized, surface-bound transferrin, place the coverslips on ice and wash three times with ice-cold acidic buffer (e.g., 0.1 M Glycine, 0.1 M NaCl, pH 2.5-3.0).
-
Fixation: Immediately wash the cells three times with ice-cold PBS and then fix with 4% PFA for 15 minutes at room temperature.
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Staining and Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the cells using fluorescence microscopy.
Data Analysis and Expected Results
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Control Cells: Will exhibit bright, punctate intracellular fluorescence, indicating successful uptake and trafficking of transferrin into endosomes.
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Peptide-Treated Cells: Will show a significant reduction in intracellular fluorescence, with most of the signal confined to the cell periphery, indicating that endocytosis has been successfully inhibited.[3][13]
Quantify the results by measuring the mean fluorescence intensity per cell from multiple fields of view for each condition.
Considerations and Troubleshooting
-
Peptide Delivery: The standard QVPSRPNRAP peptide is not cell-permeable. Efficient delivery into the cytoplasm is the most critical and challenging step for a successful experiment. Consider commercially available cell-permeable versions (e.g., Myristoyl-QVPSRPNRAP) for ease of use.
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Off-Target Effects: While highly specific, at very high concentrations, any peptide can have off-target effects. It is essential to perform a dose-response curve to identify the lowest effective concentration that inhibits endocytosis without causing cytotoxicity.[12]
-
Specificity Controls: The use of a scrambled peptide control is the best way to ensure that the observed inhibition is due to the specific sequence and not a general effect of introducing a peptide into the cell.
-
Alternative Inhibitors: For comparative studies, small molecule inhibitors of dynamin, such as Dynasore or Dyngo-4a, can be used.[1][14] However, be aware that these may have different mechanisms and potential off-target effects.
Conclusion
The Dynamin Inhibitory Peptide (QVPSRPNRAP) is a highly specific and potent tool for the acute disruption of dynamin-dependent cellular processes. By competitively inhibiting the interaction between dynamin and its SH3 domain-containing binding partners, it provides a direct method for studying the consequences of arrested endocytosis and vesicle trafficking. A thorough understanding of its properties, particularly the nature of its TFA salt formulation, and adherence to validated protocols with appropriate controls, will ensure its effective and reliable application in research.
References
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Bio-Techne. (n.d.). Dynamin inhibitory peptide, myristoylated. Retrieved from [Link]
- Park, R. J., et al. (2013). Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors. Journal of Cell Science, 126(Pt 22), 5305–5312.
- Don-Don-Kwa, K., et al. (2014). Pharmacological Inhibition of Dynamin II Reduces Constitutive Protein Secretion from Primary Human Macrophages. PLOS ONE, 9(10), e111186.
- van Dam, E. M., & Stoorvogel, W. (2002). Dynamin-dependent Transferrin Receptor Recycling by Endosome-derived Clathrin-coated Vesicles. Molecular Biology of the Cell, 13(1), 169-182.
- Renard, H.-F., et al. (2017). Structural inhibition of dynamin-mediated membrane fission by endophilin. eLife, 6, e26856.
-
eLife. (2017). Structural inhibition of dynamin-mediated membrane fission by endophilin. Retrieved from [Link]
- Taylor, M. J., et al. (2012). A Feedback Loop between Dynamin and Actin Recruitment during Clathrin-Mediated Endocytosis. PLOS Biology, 10(4), e1001302.
- Newton, A. J., et al. (2006). Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis. Proceedings of the National Academy of Sciences, 103(45), 17031-17036.
- Kirchhausen, T., et al. (2008). Use of Dynasore, the Small Molecule Inhibitor of Dynamin, in the Regulation of Endocytosis. Methods in Enzymology, 438, 77-93.
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Macia, E., et al. (2008). Use of Dynasore, the Small Molecule Inhibitor of Dynamin, in the Regulation of Endocytosis. PMC. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]
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